

(Cyclobutylmethyl)(methyl)amine CAS number 67579-87-7

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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

Cat. No.: B1357597

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An in-depth technical guide to **(Cyclobutylmethyl)(methyl)amine** (CAS Number: 67579-87-7), prepared for researchers, scientists, and drug development professionals.

Introduction

(Cyclobutylmethyl)(methyl)amine, with CAS number 67579-87-7, is a secondary amine that holds potential as a key building block in organic synthesis. Its structural motif, featuring a cyclobutane ring linked to a methylated nitrogen atom, makes it a valuable intermediate for the development of more complex molecules, including novel therapeutic agents. The cyclobutane moiety can introduce conformational rigidity and unique spatial arrangements in a target molecule, which can be advantageous in modulating biological activity and pharmacokinetic properties. This document provides a comprehensive overview of the available technical data for **(Cyclobutylmethyl)(methyl)amine**, a plausible synthetic protocol, and its potential role in synthetic workflows.

Chemical and Physical Properties

The fundamental properties of **(Cyclobutylmethyl)(methyl)amine** are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
IUPAC Name	1-cyclobutyl-N-methylmethanamine	[1][2][3]
CAS Number	67579-87-7	[2][3][4]
Molecular Formula	C ₆ H ₁₃ N	[2][3]
Molecular Weight	99.17 g/mol	[2]
Appearance	Colorless Liquid	[1]
Topological Polar Surface Area	12 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]

Synthesis

While specific, detailed experimental protocols for the synthesis of **(Cyclobutylmethyl)(methyl)amine** are not extensively published in peer-reviewed literature, a standard and reliable method for its preparation is through the reductive amination of cyclobutanecarboxaldehyde with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry.

Proposed Experimental Protocol: Reductive Amination

Reaction Scheme:



Materials:

- Cyclobutanecarboxaldehyde
- Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diatomaceous earth (optional, for filtration)

Procedure:

- To a solution of cyclobutanecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.1 eq).
- Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 1-2 hours.
- Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture. The addition may be exothermic.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent (optionally through a pad of diatomaceous earth) and concentrate the filtrate under reduced pressure to yield the crude product.

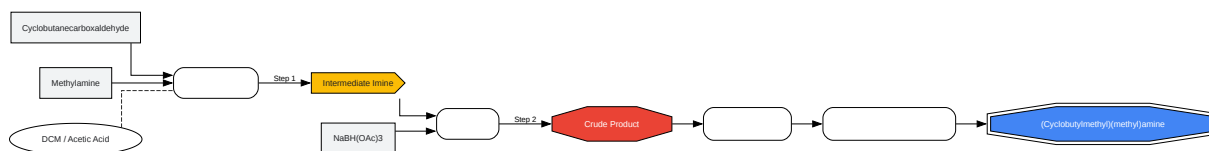
- Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure **(Cyclobutylmethyl)(methyl)amine**.

Potential Applications in Drug Development

Due to the lack of extensive public data on the direct pharmacological effects of **(Cyclobutylmethyl)(methyl)amine**, its primary role in drug development is likely as a synthetic intermediate. The cyclobutane ring is a desirable feature in medicinal chemistry as it can serve as a bioisostere for other cyclic or acyclic fragments, offering a unique vector in three-dimensional space and potentially improving metabolic stability.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **(Cyclobutylmethyl)(methyl)amine** via reductive amination.



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Caption: A generalized workflow for the synthesis of **(Cyclobutylmethyl)(methyl)amine**.

Conclusion

(Cyclobutylmethyl)(methyl)amine is a chemical entity with clear potential as a versatile building block in the synthesis of complex organic molecules. While direct pharmacological data is not readily available, its utility for medicinal chemists and drug development professionals lies in its potential to introduce a unique cyclobutane scaffold into novel drug

candidates. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further research into its applications.

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References

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